molecular formula C34H66O15 B8133540 Bis-PEG11-t-butyl ester

Bis-PEG11-t-butyl ester

Cat. No.: B8133540
M. Wt: 714.9 g/mol
InChI Key: VMJAZLFMKBNUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG11-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:

  • Dissolve polyethylene glycol in anhydrous dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add t-butyl chloroformate while maintaining the reaction temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include crystallization or distillation to ensure high purity of the final product.

Mechanism of Action

The primary mechanism of action of Bis-PEG11-t-butyl ester involves the PEGylation of bioactive molecules. The t-butyl ester groups react with amino or hydroxyl groups on the target molecules, forming stable covalent bonds. This modification increases the hydrophilicity and molecular weight of the bioactive molecules, leading to improved solubility, stability, and reduced immunogenicity .

Comparison with Similar Compounds

Similar Compounds

  • Bis-PEG4-t-butyl ester
  • Bis-PEG8-t-butyl ester
  • Bis-PEG12-t-butyl ester

Uniqueness

Compared to other similar compounds, Bis-PEG11-t-butyl ester offers a unique balance of hydrophilicity and biocompatibility due to its specific polyethylene glycol chain length. This makes it particularly effective in modifying larger biomolecules and enhancing their pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O15/c1-33(2,3)48-31(35)7-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-32(36)49-34(4,5)6/h7-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJAZLFMKBNUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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